N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine, also known as PBTZ169, is a novel compound that has gained attention in recent years due to its potential as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that primarily affects the lungs and can be fatal if left untreated. The current treatment options for tuberculosis are limited and often have severe side effects, making the development of new drugs a critical priority.
Wirkmechanismus
The mechanism of action of N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine is not fully understood, but studies have suggested that it targets multiple enzymes involved in the metabolism of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. By inhibiting these enzymes, this compound disrupts the metabolic pathways of the bacteria, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant biochemical or physiological effects in animal models. This suggests that this compound may have fewer side effects than current tuberculosis drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine is its effectiveness against drug-resistant strains of tuberculosis, which are becoming increasingly prevalent. However, one limitation is its relatively low potency compared to some other tuberculosis drugs. This may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several potential future directions for the development of N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine. One area of focus is the optimization of the synthesis method to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine involves several steps, including the reaction of 2-aminobenzothiazole with formaldehyde and piperidine. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to increase the yield of this compound and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine has been the subject of extensive scientific research due to its potential as an anti-tuberculosis drug. Studies have shown that this compound is effective against both drug-sensitive and drug-resistant strains of tuberculosis. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLLKSOAJUJFC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.